molecular formula C17H15BrN2O3S3 B2962892 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919853-50-2

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2962892
CAS No.: 919853-50-2
M. Wt: 471.4
InChI Key: YZMOAMVRJWFCGF-UHFFFAOYSA-N
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Description

N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a thiazole-based acetamide derivative featuring a 5-bromothiophen-2-yl substituent on the thiazole ring and a 4-(ethylsulfonyl)phenyl group on the acetamide backbone. This compound is structurally designed to integrate electron-withdrawing (bromine, sulfonyl) and aromatic (thiophene, phenyl) moieties, which are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMOAMVRJWFCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core bromothiophene and thiazole structures. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound in drug discovery and development.

  • Industry: Its unique properties can be harnessed in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

(a) Thiazole-Acetamide Derivatives with Aromatic Substituents

  • Compound 13 (): Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Key Differences: Replaces the 5-bromothiophene with a p-tolyl group and introduces a piperazine-methoxyphenyl moiety.
  • GSK1570606A (): Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide. Key Differences: Substitutes 5-bromothiophene with pyridine and replaces ethylsulfonyl with fluorophenyl.

(b) Sulfonyl-Containing Analogues

  • Compound 5m (): Structure: 2-(4-Bromophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide. Key Differences: Uses morpholinosulfonyl instead of ethylsulfonyl and includes a bromophenylamino group. Impact: Morpholinosulfonyl increases hydrophilicity and may enhance binding to sulfonyl-sensitive targets like kinases .
  • Compound :

    • Structure: 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide.
    • Key Differences: Replaces thiazole with oxazole and adds a thiophene-sulfonyl group.
    • Impact: Oxazole’s reduced basicity compared to thiazole may decrease metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP* (Predicted)
Target Compound ~479.4 5-Bromothiophene, Ethylsulfonyl Not Reported ~3.2
Compound 13 () 422.54 p-Tolyl, Piperazine-Methoxyphenyl 289–290 ~2.8
GSK1570606A () ~345.3 Pyridinyl, Fluorophenyl Not Reported ~2.5
Compound ~548.4 Bromophenylsulfonyl, Oxazole-Thiophene Not Reported ~3.8

*LogP estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

  • The target compound’s bromothiophene and ethylsulfonyl groups contribute to higher molecular weight and lipophilicity (LogP ~3.2) compared to GSK1570606A (~2.5).
  • Sulfonyl-containing analogues (e.g., ) exhibit increased polarity but retain moderate LogP due to aromatic counterbalances.

(a) Kinase Inhibition Potential

Thiazole-acetamide derivatives are frequently explored as kinase inhibitors (). The ethylsulfonyl group in the target compound may mimic ATP-binding motifs in kinases (e.g., hydrogen bonding with hinge regions), similar to morpholinosulfonyl in compounds .

(b) Anti-Inflammatory Activity

Piperazine-containing analogs () demonstrated MMP inhibition, suggesting that substituents on the acetamide backbone critically influence anti-inflammatory activity. The target compound’s bromothiophene may enhance steric interactions with MMP active sites compared to simpler aryl groups .

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant research findings and case studies.

Structural Overview

The compound consists of a thiazole ring linked to a brominated thiophene moiety and an ethylsulfonyl-substituted phenyl group. This configuration enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit notable anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). The MTT assay revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The compound appears to interfere with critical cellular pathways involved in cancer cell survival. It has been shown to activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

  • In Vitro Studies : The compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Antifungal Activity

The compound has been explored for its antifungal potential:

  • Fungal Inhibition : In vitro assays against Candida albicans revealed that the compound effectively inhibits fungal growth by targeting ergosterol biosynthesis pathways, similar to azole antifungals .

Case Studies

  • Cytotoxicity Analysis : A study assessed the cytotoxic effects of the compound on NIH/3T3 cells, revealing an IC50 value of 148.26 μM, indicating selective toxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations indicated favorable binding interactions between the compound and key targets involved in cancer and microbial pathways. These studies suggest that the compound can effectively fit into active sites of target enzymes, enhancing its potential as a therapeutic agent .

Comparative Analysis Table

Biological Activity IC50 Value (μM) Target Organism/Cell Line Mechanism
Anticancer148.26NIH/3T3Caspase activation
AntimicrobialVariesVarious bacterial strainsCell wall synthesis inhibition
Antifungal1.23Candida parapsilosisErgosterol biosynthesis inhibition

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